

An In-depth Technical Guide to Dicobalt Octacarbonyl: Properties, Handling, and Applications

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Compound of Interest

Compound Name: Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

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Abstract

Dicobalt octacarbonyl, $\text{Co}_2(\text{CO})_8$, is a cornerstone organometallic reagent and catalyst with significant applications in organic synthesis and industrial chemistry.^{[1][2]} Its utility in forming carbon-carbon bonds through reactions like hydroformylation, the Pauson-Khand reaction, and the Nicholas reaction makes it a valuable tool in the synthesis of complex molecules, including those relevant to drug development.^{[3][4]} This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis, purification, and handling, and methodologies for its principal catalytic applications.

Physical and Chemical Properties

Dicobalt octacarbonyl is an orange to red-brown crystalline solid that is highly sensitive to air and heat.^{[2][5]} It is pyrophoric, particularly when finely divided, and decomposes upon exposure to air, releasing toxic carbon monoxide gas.^[1] Due to its air-sensitivity, it must be handled under an inert atmosphere.^[5]

Physical Properties

The key physical properties of dicobalt octacarbonyl are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	$\text{Co}_2(\text{CO})_8$	[1]
Molar Mass	341.95 g/mol	[1]
Appearance	Orange to red-orange crystals	[1][5]
Melting Point	51-52 °C (decomposes)	[1]
Boiling Point	Decomposes above 52 °C	[1]
Density	1.87 g/cm ³	[1]
Vapor Pressure	0.07 mmHg at 15 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., hexane, toluene, diethyl ether, acetone)	[1][6]

Chemical Structure and Isomerism

In solution, dicobalt octacarbonyl exists as a dynamic equilibrium between at least two isomers. [1] The major isomer features two bridging carbonyl ($\mu\text{-CO}$) ligands and six terminal carbonyl ligands, with a Co-Co bond distance of approximately 2.52 Å. [1] The minor isomer has no bridging carbonyls, instead featuring a direct cobalt-cobalt bond and eight terminal carbonyl ligands. [1] This rapid interconversion is an example of fluxionality in organometallic chemistry.

Caption: Equilibrium between the bridged and unbridged isomers of $\text{Co}_2(\text{CO})_8$.

Chemical Reactivity

Dicobalt octacarbonyl exhibits diverse reactivity, making it a versatile synthetic tool.

- Reduction: It can be reductively cleaved by alkali metals to form the tetracarbonylcobaltate anion, $[\text{Co}(\text{CO})_4]^-$, a powerful nucleophile and precursor to cobalt tetracarbonyl hydride ($\text{HCo}(\text{CO})_4$). [1]
 - $\text{Co}_2(\text{CO})_8 + 2 \text{Na} \rightarrow 2 \text{Na}[\text{Co}(\text{CO})_4]$

- Reaction with Electrophiles: Halogens cleave the Co-Co bond to yield halotetracarbonylcobalt complexes.^[1]
 - $\text{Co}_2(\text{CO})_8 + \text{Br}_2 \rightarrow 2 \text{BrCo}(\text{CO})_4$
- Reaction with Alkynes: It reacts readily with alkynes to form stable dicobalt hexacarbonyl alkyne complexes, $[(\text{Alkyne})\text{Co}_2(\text{CO})_6]$. This complex serves to protect the alkyne and is the key intermediate in the Pauson-Khand and Nicholas reactions.^[1]
- Thermal Decomposition: Upon heating, it decarbonylates to form tetracobalt dodecacarbonyl, $\text{Co}_4(\text{CO})_{12}$.^[1] In the presence of air, it decomposes to cobalt oxides and carbon monoxide.^[1]

Spectroscopic Characterization

Spectroscopic methods are essential for identifying and characterizing dicobalt octacarbonyl and its derivatives.

Technique	Observation	Significance	Reference(s)
Infrared (IR)	Bridged Isomer (C_{2v}): Strong bands at $\sim 2070\text{--}2020\text{ cm}^{-1}$ (terminal CO) and $\sim 1860\text{ cm}^{-1}$ (bridging CO).	The low-frequency bridging CO band is characteristic. The number of bands reflects the molecule's symmetry.	[7][8]
Unbridged Isomer (D_{4d}): Bands primarily in the terminal region ($\sim 2050\text{--}2000\text{ cm}^{-1}$).	Distinguishable from the bridged isomer by the absence of the $\sim 1860\text{ cm}^{-1}$ band.	[7]	
^{13}C NMR	A single sharp resonance is typically observed at $\sim 200\text{ ppm}$ at room temperature.	Indicates rapid fluxional exchange of all eight carbonyl ligands on the NMR timescale.	[9]
Mass Spec (EI)	A molecular ion peak [M] $^{+}$ followed by sequential loss of eight CO ligands, resulting in prominent [M-nCO] $^{+}$ fragments down to [Co $_2$] $^{+}$.	Confirms the molecular weight and the labile nature of the carbonyl ligands.	

Synthesis, Purification, and Handling

Safety Note: Dicobalt octacarbonyl is toxic, potentially carcinogenic, pyrophoric, and releases carbon monoxide upon decomposition.[5] All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) using established air-sensitive techniques (Schlenk line or glovebox).[5] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, nitrile gloves) is mandatory.

Experimental Protocol: Synthesis

This protocol is adapted from the high-pressure carbonylation of cobalt(II) acetate.[1][6]

- **Apparatus Setup:** Assemble a high-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple. Ensure all parts are meticulously cleaned and dried.
- **Reagent Loading:** In a glovebox or under a positive flow of argon, charge the autoclave with cobalt(II) acetate (1.0 equiv), a suitable hydrocarbon solvent (e.g., hexane, 5-10 mL per g of acetate), and water (1-2 equiv).
- **Reaction Execution:** Seal the reactor and purge thoroughly with nitrogen, followed by carbon monoxide. Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen to an initial pressure of 25-30 MPa.
- **Heating:** Begin stirring and heat the reaction mixture to 160-170 °C. The pressure will increase with temperature. Maintain the reaction at this temperature for 1-2 hours, monitoring for a pressure drop which indicates gas consumption.
- **Work-up:** After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess gas into the fume hood. Transfer the biphasic reaction mixture to a separatory funnel under an inert atmosphere.
- **Extraction:** Separate the upper organic phase, which contains the product as a dark red solution. The lower aqueous phase can be discarded.
- **Isolation:** The product is typically isolated by low-temperature crystallization (see Protocol 3.2.2).

Experimental Protocols: Purification

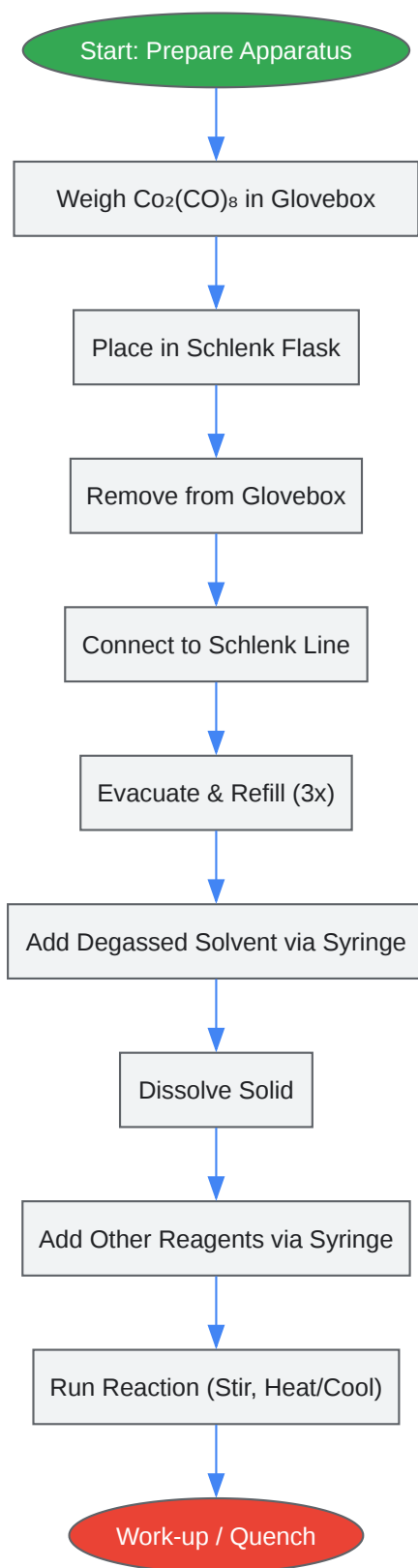
Commercial samples of dicobalt octacarbonyl are often dark purple or black due to contamination with $\text{Co}_4(\text{CO})_{12}$.^[5] Purification can be achieved by sublimation or recrystallization.

- **Apparatus:** Use a standard laboratory sublimation apparatus.
- **Procedure:** Under an inert atmosphere, place the crude, dark solid in the bottom of the sublimator.

- Execution: Assemble the apparatus and apply a dynamic vacuum. Gently heat the bottom of the apparatus (e.g., with a heating mantle or oil bath) to 35-45 °C.
- Collection: The pure, orange-red crystals of $\text{Co}_2(\text{CO})_8$ will sublime and collect on the cold finger. The black, non-volatile $\text{Co}_4(\text{CO})_{12}$ residue will remain at the bottom.
- Isolation: Once sublimation is complete, cool the apparatus to room temperature and backfill with an inert gas before carefully scraping the purified crystals from the cold finger.
- Solvent Selection: Anhydrous, degassed pentane or hexane are suitable solvents.
- Procedure: In a glovebox or Schlenk flask, dissolve the impure solid in a minimum amount of the chosen solvent at room temperature to create a saturated solution.
- Filtration (Optional): If insoluble impurities (like cobalt metal) are present, filter the solution through a cannula filter into a clean Schlenk flask.
- Crystallization: Cool the solution slowly to -20 °C to -78 °C (dry ice/acetone bath). Pure orange-red crystals will precipitate.
- Isolation: Isolate the crystals by filtering the cold suspension via cannula. Wash the crystals with a small amount of cold, fresh solvent and dry under vacuum.

Experimental Workflow: Handling and Use

The following diagram illustrates a typical workflow for using an air-sensitive solid like dicobalt octacarbonyl in a reaction.



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Caption: General workflow for handling air-sensitive solids in a laboratory setting.

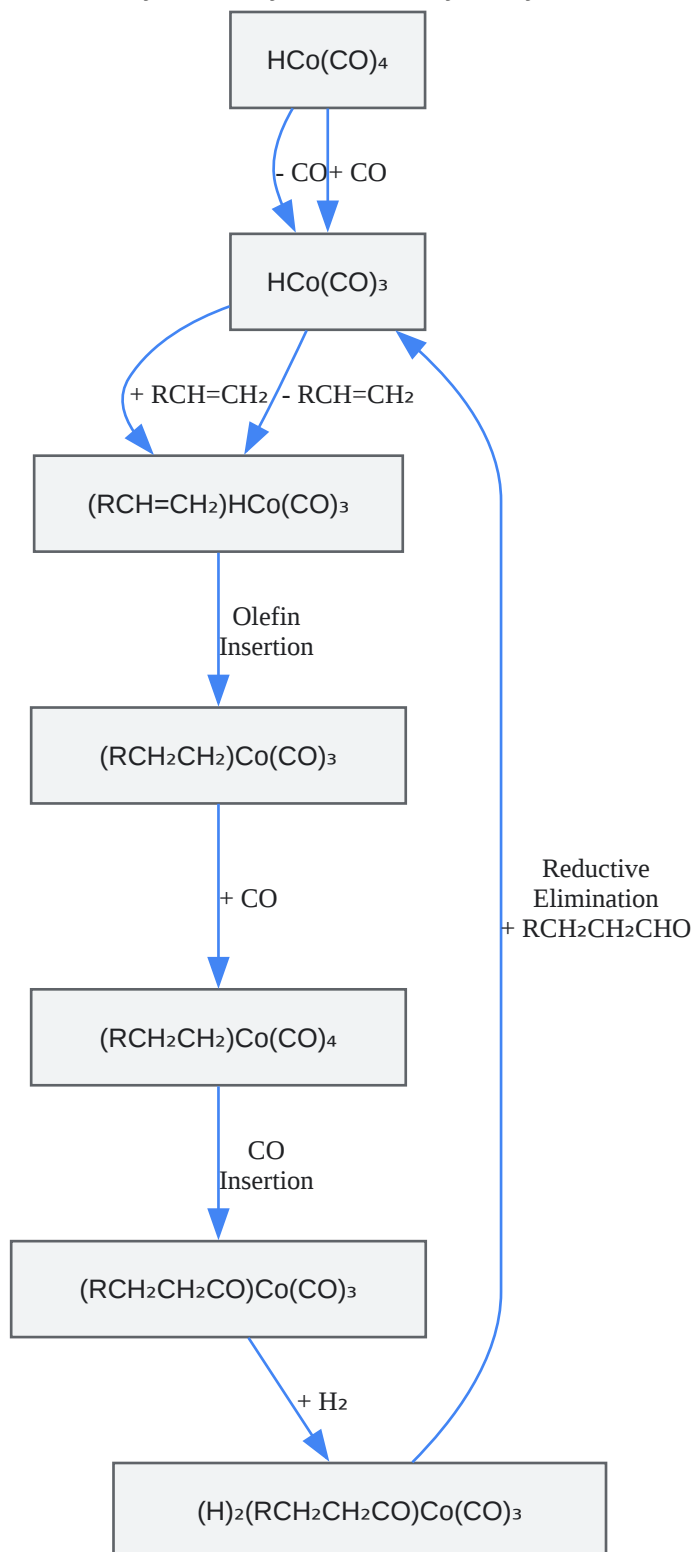
Key Applications and Experimental Protocols

Dicobalt octacarbonyl is a precursor to the active catalyst in several important organic transformations.

Hydroformylation (Oxo Process)

Hydroformylation is the addition of a formyl group (-CHO) and a hydrogen atom across an alkene double bond to form aldehydes.^[10] The active catalyst is cobalt tetracarbonyl hydride, HCo(CO)_4 , generated in situ from $\text{Co}_2(\text{CO})_8$ and H_2 .^[2]

Hydroformylation Catalytic Cycle

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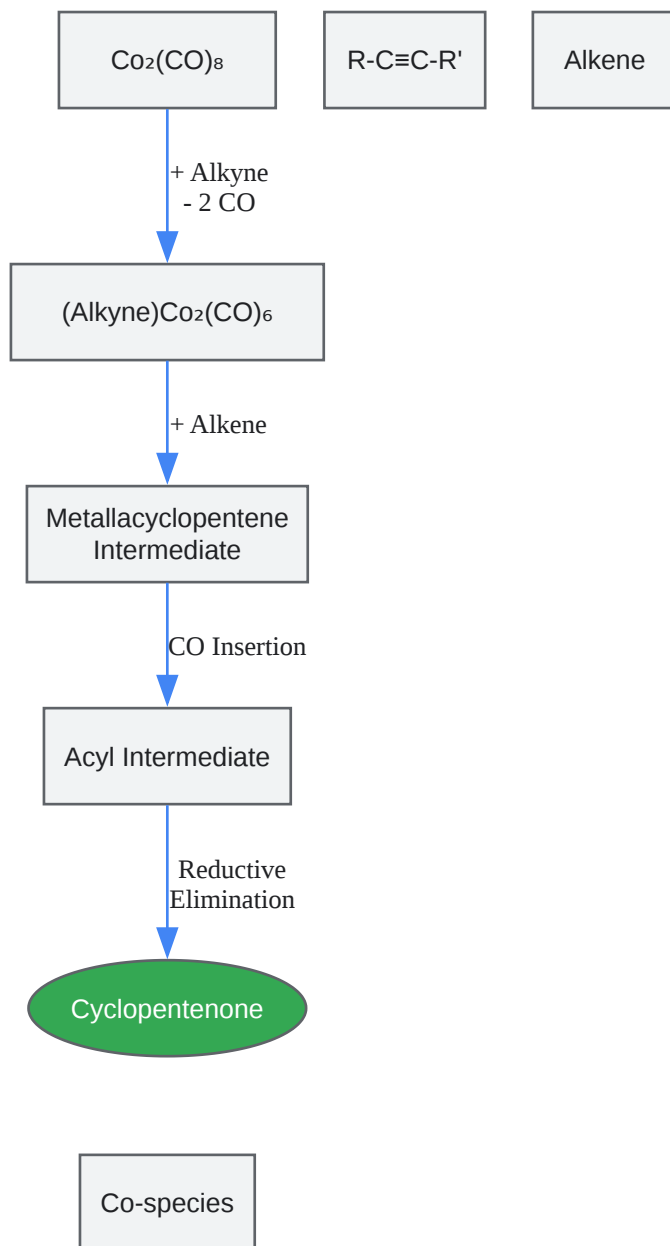
Caption: Simplified catalytic cycle for cobalt-catalyzed hydroformylation.

- Catalyst Precursor: In a glovebox, charge a high-pressure Parr reactor with dicobalt octacarbonyl (0.05 equiv).
- Reagents: Add 1-octene (1.0 equiv) and a suitable solvent like toluene.
- Reaction: Seal the reactor, purge with N₂, and then pressurize with a 1:1 mixture of CO and H₂ to 100 atm.
- Execution: Heat the reactor to 120-150 °C with vigorous stirring for 4-12 hours, maintaining the pressure by adding more syngas as needed.
- Work-up: Cool the reactor to room temperature and carefully vent the excess gas. The product mixture (nonanal and 2-methylcatanal) can be analyzed by GC-MS and purified by distillation.

The Pauson-Khand Reaction

This is a [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and a carbon monoxide molecule to form an α,β -cyclopentenone.^[11] The reaction is mediated by the formation of a stable alkyne-cobalt complex.

Pauson-Khand Reaction Mechanism



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